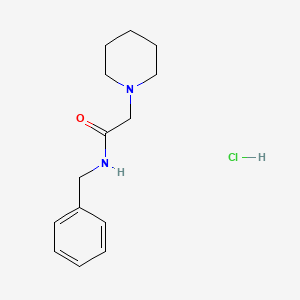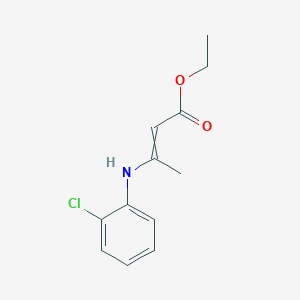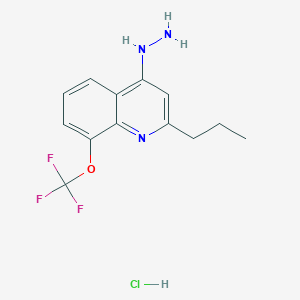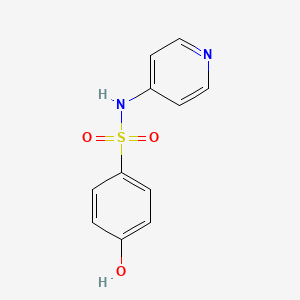![molecular formula C18H22ClNO B13747888 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride is a chemical compound with the molecular formula C18H21NO It is known for its unique structure, which includes a cyclopropane ring substituted with a dibenzylamino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol typically involves the reaction of N,N-dibenzylglycine ethyl ester with ethylmagnesium bromide. The reaction proceeds under controlled conditions to yield the desired product. The reaction conditions include maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Dibenzylamino)methyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Dibenzylamino)methyl]cyclopropanol
- N,N-Dibenzyl-1-hydroxycyclopropylmethanamine
- 1-[(Bis(phenylmethyl)amino)methyl]-1-cyclopropanol
Uniqueness
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride is unique due to its specific structural features, such as the cyclopropane ring and the dibenzylamino group.
Eigenschaften
Molekularformel |
C18H22ClNO |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
1-[(dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(11-12-18)15-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17;/h1-10,20H,11-15H2;1H |
InChI-Schlüssel |
UGGYSALJPLAMAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)





![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)
